molecular formula C12H11ClN2O2 B10907827 methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10907827
M. Wt: 250.68 g/mol
InChI Key: LWSDSPYIXWHFBR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 4-position and a 4-chlorobenzyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3

InChI Key

LWSDSPYIXWHFBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has been studied for its diverse biological activities:

  • Anti-inflammatory Activity : It exhibits significant inhibition of cyclooxygenase (COX) and xanthine oxidase enzymes, which are critical in inflammatory processes.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains, making it a candidate for treating infections .
  • Anticancer Potential : Studies have shown that this compound can modulate androgen receptors involved in prostate cancer, demonstrating its potential as an anticancer agent .

Medicine

This compound is investigated as a pharmaceutical intermediate. Its properties suggest potential therapeutic applications in treating inflammatory diseases and infections .

Industry

In industrial applications, the compound is used in the production of specialty chemicals and agrochemicals. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific industrial needs.

Biological Activities Summary

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of COX and xanthine oxidase
AntimicrobialEffective against Staphylococcus aureus and E.coli
AnticancerModulation of androgen receptors

Anti-inflammatory Study

A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models, correlating with decreased COX activity.

Antimicrobial Evaluation

In vitro tests revealed bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.

Anticancer Research

Research involving prostate cancer cell lines indicated that this compound substantially reduced cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxylate moiety. The presence of the chlorine atom enhances lipophilicity, metabolic stability, and binding affinity to specific biological targets, which is critical for its pharmacological activity.

The mechanism of action involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets can vary depending on the specific application.

Biological Activities

1. Anti-inflammatory Activity
this compound exhibits significant inhibition of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and xanthine oxidase. These enzymes play crucial roles in the production of pro-inflammatory mediators.

2. Antimicrobial Properties
Research indicates that pyrazole derivatives can possess antimicrobial activity. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Potential
This compound has been studied for its effects on cancer cells, particularly in modulating androgen receptors implicated in prostate cancer. Similar compounds have demonstrated the ability to inhibit tumor growth both in vitro and in vivo.

Data Table: Summary of Biological Activities

Activity Type Mechanism References
Anti-inflammatoryInhibition of COX and xanthine oxidase
AntimicrobialEffective against various bacterial strains
AnticancerModulation of androgen receptors

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models, correlating with decreased COX activity.
  • Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.
  • Anticancer Research : In a study involving prostate cancer cell lines, treatment with this compound resulted in a substantial reduction in cell viability, indicating its potential as an anticancer agent.

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